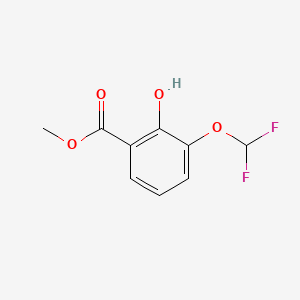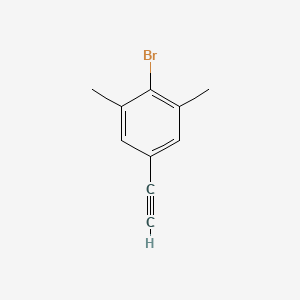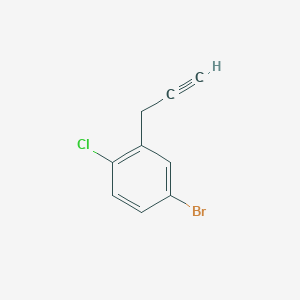
4-Bromo-1-chloro-2-(prop-2-yn-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-chloro-2-(prop-2-yn-1-yl)benzene is an organic compound with the molecular formula C9H6BrCl. It is a derivative of benzene, substituted with bromine, chlorine, and a prop-2-yn-1-yl group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-chloro-2-(prop-2-yn-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-1-chlorobenzene.
Alkylation Reaction: The 4-bromo-1-chlorobenzene undergoes an alkylation reaction with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.
Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form various functional groups, such as aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzene derivatives.
Oxidation Products: Aldehydes, carboxylic acids, or ketones.
Reduction Products: Alkanes or alkenes, depending on the extent of reduction.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-chloro-2-(prop-2-yn-1-yl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for potential pharmacological properties and as a building block for drug development.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Chemical Biology: Employed in the study of biochemical pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-chloro-2-(prop-2-yn-1-yl)benzene depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In medicinal chemistry, its mechanism would involve interaction with biological targets, potentially affecting molecular pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-chloro-1-(prop-2-yn-1-yloxy)benzene: Similar structure but with an additional oxygen atom.
4-Bromo-1-chloro-2-(prop-2-yn-1-yloxy)benzene: Another derivative with a different substitution pattern.
Uniqueness: 4-Bromo-1-chloro-2-(prop-2-yn-1-yl)benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in targeted synthetic applications and research studies.
Eigenschaften
Molekularformel |
C9H6BrCl |
|---|---|
Molekulargewicht |
229.50 g/mol |
IUPAC-Name |
4-bromo-1-chloro-2-prop-2-ynylbenzene |
InChI |
InChI=1S/C9H6BrCl/c1-2-3-7-6-8(10)4-5-9(7)11/h1,4-6H,3H2 |
InChI-Schlüssel |
ZNVQHJWPMIEYII-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC1=C(C=CC(=C1)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






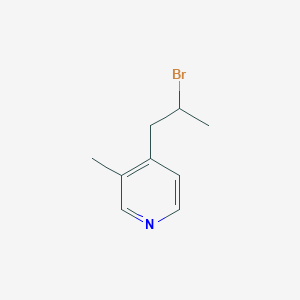
![2-Vinylbicyclo[2.2.1]heptane](/img/structure/B13597433.png)

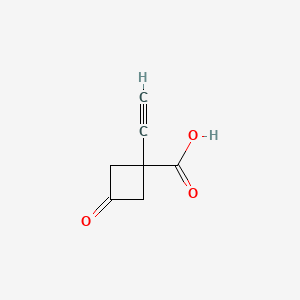
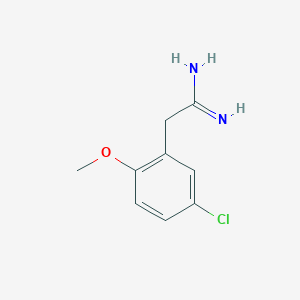

![Imidazo[1,5-a]pyridin-5-yl(phenyl)methanol](/img/structure/B13597467.png)

